1-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-methylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-17-16(24)12-8-22(10-19-12)13-4-5-15(21-20-13)26-9-14(23)18-7-11-3-2-6-25-11/h2-6,8,10H,7,9H2,1H3,(H,17,24)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWUGWOKLJFJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing an imidazole moiety have a broad range of biological properties and can interact with various targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities. The downstream effects of these interactions would be dependent on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level.
Biological Activity
The compound 1-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a unique combination of a furan ring, a pyridazine moiety, and an imidazole carboxamide structure. This diverse architecture contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on anti-inflammatory and antimicrobial properties. The following sections detail specific findings related to its biological effects.
Anti-inflammatory Activity
Studies have shown that derivatives of imidazole and pyridazine compounds often possess significant anti-inflammatory effects. For instance, compounds structurally similar to our target compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
| Compound | IC50 (µM) | COX Selectivity |
|---|---|---|
| PYZ16 | 0.52 | High |
| Celecoxib | 0.78 | Moderate |
In vivo studies indicated that these compounds can reduce inflammation markers significantly compared to standard anti-inflammatory drugs like Celecoxib .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The furan and imidazole components are known for their activity against various bacterial strains. Research has indicated that derivatives with similar structural features can inhibit the growth of both Gram-positive and Gram-negative bacteria.
The proposed mechanism involves the inhibition of key enzymes involved in inflammation and microbial metabolism. The binding affinity of the compound to COX enzymes suggests a competitive inhibition model, where it occupies the active site, preventing substrate access.
Case Studies
- In Vivo Anti-inflammatory Study : A study conducted on rat models demonstrated that administration of the compound resulted in a significant decrease in paw edema, indicating effective anti-inflammatory action .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, highlighting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound’s pyridazine-imidazole core distinguishes it from dihydropyridine-based analogs (e.g., AZ331 and AZ257 in ), which feature a 1,4-dihydropyridine ring. This difference in core structure likely influences electronic properties, solubility, and target binding. For example, dihydropyridines are well-known calcium channel blockers, whereas pyridazine derivatives may exhibit divergent pharmacological profiles due to altered ring aromaticity and hydrogen-bonding capabilities .
Substituent Analysis
- Thioether Linkage : The thioethyl bridge in the target compound is shared with AZ331 and AZ257, but its connectivity differs. In the target, the thioether links pyridazine to an imidazole group, whereas in AZ331/AZ257, it connects dihydropyridine to methoxyphenyl or bromophenyl moieties. This variation may affect metabolic stability and redox sensitivity .
- Furan Substituents: The furan-2-ylmethyl group in the target compound is structurally similar to the 4-(2-furyl) substituent in AZ331. However, its placement on an amino-oxoethyl chain (rather than directly on the core ring) may alter steric interactions with biological targets .
- Carboxamide Groups: The N-methylimidazole-4-carboxamide in the target contrasts with the 3-carboxamide substituents in AZ331/AZ255. This difference could influence solubility and binding affinity due to variations in hydrogen-bond donor/acceptor capacity .
Comparative Data Table
Key Research Findings and Implications
- Role of Thioether Linkage : The thioethyl group in all compared compounds may contribute to redox-mediated activity or susceptibility to metabolic oxidation, necessitating further stability studies .
- Furan Substituents : The presence of furan rings across analogs suggests a shared interest in leveraging furan’s electron-rich π-system for interactions with aromatic residues in biological targets .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound likely involves multi-step reactions, starting with the formation of the pyridazine-thioether intermediate followed by coupling with the imidazole-carboxamide moiety. Key steps include:
- Thioether formation : Reacting 2-((furan-2-ylmethyl)amino)-2-oxoethyl thiol with a halogenated pyridazine under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
- Imidazole coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the N-methylimidazole-4-carboxamide group to the pyridazine core .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading can improve yields. For example, reports yields of 45–58% for structurally analogous compounds by fine-tuning reaction time and purification methods (e.g., recrystallization vs. column chromatography) .
Basic: What spectroscopic and chromatographic techniques are critical for confirming its structural identity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the connectivity of the furan, pyridazine, and imidazole moieties. For example, the furan methylene protons (δ 4.2–4.5 ppm) and pyridazine aromatic protons (δ 8.0–8.5 ppm) should align with analogous compounds in and .
- IR Spectroscopy : Confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention times can be compared to intermediates like those in (tR = 5.85–30.19 min) .
Advanced: How do steric and electronic effects of the furan-2-ylmethyl group influence reactivity in downstream functionalization?
The furan ring’s electron-rich nature may direct electrophilic substitution reactions (e.g., bromination) at the 5-position, while steric hindrance from the methylene group could limit access to the pyridazine core. Computational studies (DFT) can predict regioselectivity, as seen in for thiophene derivatives . Experimentally, competitive reactions with/without furan substitution (e.g., using phenyl analogs) can isolate its electronic contribution .
Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies may arise from metabolic instability of the furan ring or poor bioavailability. Methods include:
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidized furan derivatives) .
- Prodrug design : Mask the thioether or amide groups with ester protections to enhance membrane permeability, as demonstrated in for triazolo-pyridazine analogs .
- PK/PD modeling : Correlate in vitro IC₅₀ values with plasma concentration-time profiles to adjust dosing regimens .
Advanced: How can computational modeling predict binding interactions with target enzymes, and validate these predictions experimentally?
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with enzymes like indoleamine 2,3-dioxygenase (IDO1), given structural similarities to phenyl-imidazole inhibitors in . Focus on hydrogen bonds between the carboxamide group and catalytic residues (e.g., heme-binding pockets).
- Validation : Compare predicted binding affinities with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data. highlights docking poses for thiazole-triazole analogs aligned with experimental IC₅₀ values .
Advanced: What analytical methods differentiate between polymorphic forms of this compound, and how do they impact pharmacological properties?
- PXRD : Identify distinct crystal forms by comparing diffraction patterns. notes polymorph-dependent solubility for triazolo-pyridazine derivatives .
- DSC/TGA : Monitor thermal behavior (melting points, decomposition) to assess stability.
- Dissolution testing : Correlate polymorph solubility with in vivo bioavailability, as shown for pyrazole-carboxamides in .
Advanced: How can reaction kinetics be studied to optimize catalytic steps in large-scale synthesis?
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., thioether or amide bonds) .
- Kinetic modeling : Apply the Arrhenius equation to determine activation energies for rate-limiting steps. reports a 67% yield improvement for imidazole derivatives by optimizing reaction time and temperature .
Basic: What safety and handling protocols are recommended for this compound’s lab-scale synthesis?
- Toxicity : Assume potential irritancy from the thioether and furan groups. Use fume hoods and PPE (gloves, goggles).
- Waste disposal : Quench reaction mixtures with NaHSO₃ to reduce sulfide residues, as per protocols in .
Advanced: What isotopic labeling strategies (e.g., ¹³C, ¹⁵N) facilitate metabolic pathway tracing?
- Synthesis : Introduce ¹³C at the carboxamide carbonyl via labeled potassium cyanide in the final coupling step .
- Tracking : Use LC-MS/MS to monitor labeled metabolites in cell cultures, similar to methods in for thiazole derivatives .
Advanced: How do structural modifications (e.g., replacing furan with thiophene) alter bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
